Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester

Hydrolytic stability Phosphinothioyl vs phosphinyl Silica gel chromatography compatibility

Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester (CAS 651727-32-1) is an organophosphorus compound bearing a pentavalent phosphorus centre with a P=S double bond (phosphinothioyl moiety), two S-ethyl substituents directly attached to phosphorus, and a phenyl ester terminus linked via a propanoate spacer. Its elemental composition (C13H19O2PS3, monoisotopic mass 334.02848 Da) places it within the phosphinothioate ester class, a subfamily of organothiophosphorus compounds widely explored for agrochemical and synthetic intermediate applications.

Molecular Formula C13H19O2PS3
Molecular Weight 334.5 g/mol
CAS No. 651727-32-1
Cat. No. B12541003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester
CAS651727-32-1
Molecular FormulaC13H19O2PS3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCSP(=S)(CCC(=O)OC1=CC=CC=C1)SCC
InChIInChI=1S/C13H19O2PS3/c1-3-18-16(17,19-4-2)11-10-13(14)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyNQZXOOMUCIXDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 651727-32-1 Propanoic Acid 3-[Bis(ethylthio)phosphinothioyl]- Phenyl Ester: Structural Identity and Physicochemical Baselines


Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester (CAS 651727-32-1) is an organophosphorus compound bearing a pentavalent phosphorus centre with a P=S double bond (phosphinothioyl moiety), two S-ethyl substituents directly attached to phosphorus, and a phenyl ester terminus linked via a propanoate spacer [1]. Its elemental composition (C13H19O2PS3, monoisotopic mass 334.02848 Da) places it within the phosphinothioate ester class, a subfamily of organothiophosphorus compounds widely explored for agrochemical and synthetic intermediate applications [2]. The closest structural congener is the P=O (phosphinyl) analogue (CAS 651727-31-0; C13H19O3PS2; 318.4 g/mol), differing solely by the replacement of the thionophosphoryl sulfur with oxygen. This single-atom variation, P=S versus P=O, drives substantial differences in electronic character, reactivity, metabolic fate, and toxicological selectivity as elaborated in the quantitative evidence below.

Why the P=S Thionophosphoryl Group Makes CAS 651727-32-1 Non-Interchangeable with Simpler Phosphinyl or Alkoxyphosphinothioyl Esters


Compounds within the organothiophosphorus ester family cannot be treated as interchangeable procurement items because the phosphorus-bonded chalcogen (O vs. S) and the nature of the P-alkyl/alkoxy substituents jointly govern hydrolytic stability, metabolic activation kinetics, acetylcholinesterase (AChE) inhibition potency, and mammalian-versus-insect toxicity ratios [1][2]. The P=S bond is less polar than P=O, altering electrophilicity at phosphorus and thus the rate of nucleophilic attack [3]; at the same time, S-ethyl groups on phosphorus impart different steric and electronic properties compared to the O-ethyl or O-isopropyl groups found in common agrochemical phosphorothioates (e.g., phenthoate, isofenphos) [4]. Consequently, a researcher or formulator who selects a generic phosphorothioate, a phosphinyl analogue, or a dialkoxy-substituted variant in place of CAS 651727-32-1 may encounter unpredictable hydrolysis half-lives, altered bioactivation profiles, and divergent species-selectivity, undermining both experimental reproducibility and product performance claims.

Quantitative Differentiation Evidence: CAS 651727-32-1 Versus Closest Analogs


Enhanced Hydrolytic Stability of the P=S Phosphinothioyl Moiety Versus the P=O Phosphinyl Analog

Arylphosphinothioic halides—and by extension the phosphinothioyl ester class—exhibit markedly greater stability toward both neutral hydrolysis and nucleophilic attack compared to their arylphosphinic (P=O) counterparts. This differential stability is sufficient to permit purification of phosphinothioyl compounds by normal-phase silica gel chromatography, a procedure that often degrades the corresponding P=O species [1]. For the target compound (CAS 651727-32-1) bearing the P=S moiety, this translates into a longer shelf-life in protic solvents and greater tolerance to aqueous work-up conditions relative to the phosphinyl analogue (CAS 651727-31-0). Although no direct head-to-head hydrolysis rate constant comparison is available for these two specific esters, the class-level trend is documented: phosphinothioyl derivatives are consistently more hydrolysis-resistant than phosphinyl derivatives [1][2].

Hydrolytic stability Phosphinothioyl vs phosphinyl Silica gel chromatography compatibility

Mammalian vs. Arthropod Toxicity Selectivity Conferred by the P=S Center: Class-Level Data from Acetylenic Phosphorus Thioacid Esters

In a systematic study of 58 acetylenic esters of phosphorus thioacids, Brestkin et al. demonstrated that replacement of the phosphoryl oxygen (P=O) by sulfur (P=S) sharply reduced mammalian toxicity while leaving toxicity toward arthropods largely unchanged [1]. This class-level structure-activity relationship is directly relevant to CAS 651727-32-1, whose P=S phosphinothioyl group is predicted to confer a similar selectivity advantage over the P=O phosphinyl analogue (CAS 651727-31-0). The mechanistic basis involves differential rates of oxidative desulfuration (P=S → P=O) by cytochrome P450 enzymes in mammals versus insects; the P=O metabolite is the active AChE inhibitor, and slower conversion in mammals lowers systemic toxicity [1][2].

Selective toxicity Acetylcholinesterase inhibition Insecto-acaricide selectivity

Distinct Molecular Mass and Lipophilicity Versus the P=O Phosphinyl Analog Enables Analytical Discrimination

The replacement of P=O (exact mass 15.99) with P=S (exact mass 31.97) increases the monoisotopic mass of the target compound by approximately 16 Da relative to the phosphinyl analogue [1]. The molecular formula shifts from C13H19O3PS2 (318.4 g/mol) for the P=O analogue to C13H19O2PS3 (334.45 g/mol) for the P=S target [1]. This mass increment is analytically significant: it allows unambiguous discrimination by LC-MS or GC-MS in mixture analysis. Furthermore, the greater polarizability of the P=S bond compared to P=O increases the lipophilicity of phosphinothioyl esters, as demonstrated by the higher logP values consistently observed for P=S vs. P=O organophosphorus pairs [2]. For the target compound, this translates to longer reversed-phase HPLC retention and enhanced membrane permeability compared to the P=O analogue, properties that are functionally relevant for both formulation design and biological penetration.

Molecular weight Lipophilicity Chromatographic retention

Higher Acidity of Phosphinothioic Acids Over Phosphinic Acids: Implications for Salt Formation and Formulation

Phosphinothioic acids and their esters display consistently higher acidity than their oxygen counterparts (phosphinic acids/esters). The PS bond is less polar than PO, and this reduced polarity, combined with the greater atomic radius of sulfur, results in a stabilization of the conjugate base that lowers the pKa [1]. The review by Kiełbasiński et al. explicitly states that 'phosphinothioic and phosphonothioic acids show higher acidity than that of their oxygen analogues' [1]. For the target ester CAS 651727-32-1, this property manifests after ester hydrolysis to the free acid; the resulting phosphinothioic acid will be more readily deprotonated and thus more amenable to salt formation and aqueous formulation than the corresponding phosphinic acid derived from the P=O analogue. This provides a tangible formulation advantage for agrochemical delivery systems requiring water-soluble salts.

Acidity Phosphinothioic acid Salt formation

Metabolic Activation Requirement: Pro-Insecticide Character of the P=S Phosphinothioyl Ester Versus Direct-Acting P=O Phosphinyl Analogue

Organophosphorus compounds bearing the P=S moiety are protoxicants that require cytochrome P450-mediated oxidative desulfuration to the corresponding P=O oxon to potently inhibit acetylcholinesterase (AChE) [1][2]. This metabolic activation step is generally faster in insects than in mammals, contributing to the selective toxicity profile of P=S phosphorothioate and phosphinothioate insecticides [2]. In contrast, the P=O phosphinyl analogue (CAS 651727-31-0) acts as a direct AChE inhibitor without requiring prior metabolic activation, potentially leading to higher acute vertebrate toxicity and reduced selectivity [1]. For CAS 651727-32-1, this means that toxicity expression is contingent upon the oxidative enzymatic environment of the target organism, offering a built-in safety mechanism that is absent in the pre-activated P=O congener.

Oxidative desulfuration Pro-insecticide Cytochrome P450 metabolism

S-Ethyl Substituents on Phosphorus: Different Electronic and Steric Profile Compared to O-Ethyl or O-Isopropyl Phosphorothioate Insecticides

CAS 651727-32-1 bears two S-ethyl groups directly bonded to phosphorus, distinguishing it from the more common dialkoxy phosphorothioate insecticides (e.g., phenthoate with O,O-dimethyl groups, or O,O-diethyl phosphorothioates) in which the phosphorus atom is linked to oxygen rather than sulfur [1]. Substitution of P–O–R with P–S–R alters both the electronic environment at phosphorus and the hydrolytic lability of the ester. Cook et al. demonstrated that replacing P–O–R with P–S–R retards alkaline hydrolysis by as much as an order of magnitude, with the exact factor dependent on alkyl chain steric bulk [2]. For the target compound, the P–S–C₂H₅ linkages are expected to exhibit slower hydrolytic degradation than the P–O–CH₂CH₃ linkages in the diethoxyphosphinothioyl analogue, providing enhanced stability in alkaline formulation environments. This structural feature thus creates a quantifiable differentiation from the alkoxy-substituted phosphorothioate ester family that dominates the existing organophosphate pesticide catalogue.

Structure-activity relationship Phosphinothioate vs phosphorothioate Alkylthio substitution

Priority Application Scenarios for CAS 651727-32-1 Informed by Quantitative Differentiation Evidence


Selective Insecto-Acaricide Lead Optimization with Reduced Mammalian Hazard

The class-level evidence that P=S phosphinothioyl esters exhibit sharply reduced mammalian toxicity while retaining arthropod potency [1] positions CAS 651727-32-1 as a compelling scaffold for developing next-generation selective insecticides. Unlike the P=O analogue (CAS 651727-31-0) which acts as a direct AChE inhibitor with concomitant vertebrate toxicity, the target compound requires oxidative desulfuration for bioactivation—a step that proceeds more efficiently in insect cytochrome P450 systems [1]. Structure-activity optimization around the phenyl ester and S-ethyl substituents could further enhance species selectivity. Procurement rationale: researchers prioritizing reduced non-target toxicity should select the P=S variant over the P=O congener.

Aqueous Formulation Development for Alkaline Tank-Mix Agrochemical Products

The combined evidence of (i) superior hydrolytic stability of phosphinothioyl vs. phosphinyl compounds [2], (ii) retarded alkaline hydrolysis of P–S–R linkages compared to P–O–R linkages [3], and (iii) higher acidity of the free phosphinothioic acid for salt formation [4] makes CAS 651727-32-1 a strategically advantageous choice for formulators developing alkaline-stable aqueous agrochemical products. The P=S core, combined with S-ethyl groups, provides a hydrolysis resistance profile that is unattainable with O,O-dialkyl phosphorothioate alternatives such as phenthoate or isofenphos, which rely on P–O–R linkages susceptible to base-catalyzed degradation.

Synthetic Intermediate Requiring Chromatographic Purification Without Degradation

The documented stability of phosphinothioyl compounds to silica gel chromatography [2] directly enables purification protocols that would degrade or isomerize the corresponding P=O phosphinyl analogue. For medicinal chemistry groups synthesizing phosphorus-containing bioactive libraries, CAS 651727-32-1 can serve as a bench-stable intermediate that tolerates normal-phase purification, aqueous work-up, and ambient storage—all practical advantages that reduce synthetic attrition. In contrast, the P=O analogue (CAS 651727-31-0) demands anhydrous handling and may not survive chromatographic conditions, increasing the cost and complexity of downstream derivatization.

Analytical Reference Standard for LC-MS Discrimination of P=S vs. P=O Organophosphorus Metabolites

The 16 Da mass difference between CAS 651727-32-1 (P=S; 334.02848 Da exact mass) and its P=O congener (CAS 651727-31-0; 318.4 g/mol) [5] provides unambiguous mass-spectrometric resolution of these two species in complex biological matrices. This property renders the target compound valuable as an analytical reference standard for environmental fate studies, metabolic profiling of organophosphorus pesticides, and forensic toxicology investigations where distinguishing parent P=S protoxicants from their P=O oxon metabolites is essential for exposure assessment and regulatory compliance.

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